molecular formula C17H16N4O4 B2495482 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-85-4

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer B2495482
CAS-Nummer: 946378-85-4
Molekulargewicht: 340.339
InChI-Schlüssel: RTRHTUBLLZJNSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar fused heterocyclic compounds, like 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives, involves reactions of 2-arylidene-2,3-dihydroinden-1-one with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under mild conditions. This method provides a simple, efficient, and rapid synthetic route for these compounds, confirmed by various spectroscopic techniques (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds, including their spectroscopic confirmation, typically involves infrared, 1H NMR, 13C NMR, and high-resolution mass spectrometry. This comprehensive analysis ensures the precise identification and characterization of the synthesized compounds.

Chemical Reactions and Properties

Reactions involving similar pyrido[2,3-d]pyrimidine derivatives demonstrate a variety of chemical behaviors. For instance, the interaction with primary alkylamines in the presence of an oxidant produces condensed imidazolines or imidazoles based on SNH-strategy, representing a new approach to imidazoline–(imidazole-)ring annulation (Gulevskaya et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

  • Novel heterocyclic compounds derived from visnaginone and khellinone, including variations of the pyrimidine dione structure, have been synthesized and characterized. These compounds exhibit significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • An efficient synthesis method for pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives has been developed. This method highlights the chemical versatility of the core structure, enabling the creation of compounds with potentially valuable biological activities (Wang et al., 2016).
  • A catalyst-free protocol has been established for synthesizing a series of functionalized pyrimidine diones. The process emphasizes the use of water as a reaction medium, showcasing an eco-friendly approach to synthesizing these compounds (Brahmachari et al., 2020).

Pharmacological Applications

  • Pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activity against hepatitis B virus (HBV), underscoring the potential of pyrimidine diones as antiviral agents (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
  • Compounds with the pyrimidine dione structure have been identified as potent inhibitors against specific cancer cell lines, indicating their possible use in anticancer therapies (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Methodological Advances

  • Innovative synthesis techniques have been developed to produce pyrimidine dione derivatives efficiently, offering new pathways for creating compounds with potential medicinal properties. These methods focus on enhancing yield, simplifying purification, and minimizing environmental impact (Monguchi, Hattori, & Maegawa, 2009).

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. Pyrido[2,3-d]pyrimidines are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Zukünftige Richtungen

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

Eigenschaften

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(5-6-18-15)19-10-3-4-12-13(9-10)25-8-7-24-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRHTUBLLZJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.